Technical Guide: 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole
Technical Guide: 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole
CAS Number: 898748-19-1 Formula: C₈H₃BrF₃NS Molecular Weight: 282.08 g/mol
Executive Summary
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents and agrochemicals. Distinguished by its 4-trifluoromethyl (CF₃) substituent, this scaffold offers a unique combination of electronic modulation and steric influence compared to the unsubstituted benzothiazole core.
For medicinal chemists, this compound serves as a critical "handle" for introducing the pharmacologically privileged benzothiazole moiety into larger molecular architectures.[1] The C-2 bromine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C-4 CF₃ group enhances lipophilicity and metabolic stability, often serving to block oxidative metabolism or induce conformational constraints in the final drug candidate.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 898748-19-1 |
| IUPAC Name | 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole |
| SMILES | FC(F)(F)C1=C2N=C(Br)SC2=CC=C1 |
| Appearance | Off-white to pale yellow solid |
| Purity Grade | Typically ≥97% (HPLC) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; Low solubility in water |
| Storage | Inert atmosphere (Ar/N₂), 2-8°C. Moisture sensitive.[2] |
| Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral) |
Synthetic Pathways (Upstream)
The synthesis of 2-bromo-4-(trifluoromethyl)benzo[d]thiazole generally proceeds through the modification of the 2-amino precursor. This route ensures high regiocontrol and scalability.
The Sandmeyer Transformation
The most reliable laboratory method involves the diazotization of 2-amino-4-(trifluoromethyl)benzo[d]thiazole followed by bromination. This "Sandmeyer-type" reaction utilizes tert-butyl nitrite (tBuONO) as the radical initiator and diazotizing agent in the presence of Copper(II) bromide (CuBr₂).
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Mechanism: The amino group is converted to a diazonium species in situ, which then undergoes radical substitution with bromine.
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Advantage: Avoids the use of elemental bromine (Br₂) and harsh conditions associated with direct bromination, which often leads to mixtures of regioisomers (e.g., bromination at C-6).
Precursor Assembly (Hugerschhoff Reaction)
The 2-amino precursor is typically synthesized from 3-(trifluoromethyl)aniline via the Hugerschhoff reaction.
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Thiourea Formation: Reaction of the aniline with ammonium thiocyanate.
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Cyclization: Oxidative cyclization using bromine or sulfuryl chloride.
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Note on Regiochemistry: Cyclization of 3-CF₃-aniline can theoretically yield the 4-CF₃ or 6-CF₃ isomer. The 4-CF₃ isomer (this compound) is sterically more crowded; therefore, synthesis often requires purified precursors or separation of isomers post-cyclization.
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Figure 1: Synthetic workflow from aniline precursor to the final brominated reagent.[3][4]
Reactivity Profile (Downstream)
The C-2 bromine atom is the primary "warhead" for chemical diversification. The electron-deficient nature of the benzothiazole ring, further enhanced by the electron-withdrawing 4-CF₃ group, makes the C-2 position highly susceptible to oxidative addition by transition metals and nucleophilic attack.
Palladium-Catalyzed Cross-Coupling
This is the dominant application of CAS 898748-19-1 in drug discovery.
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
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Utility: Used to link the benzothiazole core to other pharmacophores (e.g., pyridine, pyrazole) in kinase inhibitor design.
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Buchwald-Hartwig Amination: Reacts with primary or secondary amines.
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Catalyst System: Pd₂dba₃ / Xantphos or RuPhos.
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Utility: Generates 2-aminobenzothiazole derivatives, a common motif in DNA-binding agents.
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Nucleophilic Aromatic Substitution (SₙAr)
Due to the activation by the imine nitrogen (N-3) and the CF₃ group, the C-2 bromine can be displaced by strong nucleophiles without metal catalysis.
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Nucleophiles: Thiols (R-SH), Alkoxides (R-O⁻), and reactive Amines.
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Conditions: Heating in DMF or NMP with a base (Cs₂CO₃ or NaH).
Figure 2: Divergent reactivity profile demonstrating the versatility of the C-2 bromine handle.
Structural Biology & SAR Implications
The 4-trifluoromethyl group is not merely a decoration; it imparts specific properties critical for Structure-Activity Relationship (SAR) optimization:
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Conformational Control: The bulky CF₃ group at position 4 exerts steric pressure on substituents at the C-2 position. In 2-aminobenzothiazole derivatives, this can force the exocyclic amine into a specific rotamer, potentially locking the bioactive conformation.
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Lipophilicity: The CF₃ group significantly increases logP, improving membrane permeability for intracellular targets (e.g., kinases).
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Metabolic Blocking: While the C-4 position is not the most common site of metabolism in benzothiazoles (C-6 is more prone to oxidation), the CF₃ group alters the electronic density of the entire ring, potentially protecting the scaffold from rapid clearance.
Handling and Safety Protocols
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Hazard Classification: This compound is classified as Acute Toxic (Oral) and a Skin/Eye Irritant . It may cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Respiratory: Use a NIOSH-approved N95 or P100 respirator if dust formation is likely.
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Skin: Nitrile gloves (minimum thickness 0.11 mm).
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Eyes: Chemical safety goggles.
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Spill Response: Contain spillage with inert absorbent material (sand/vermiculite). Do not allow to enter drains.
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Deactivation: Treat waste with a dilute solution of sodium hydroxide if compatible, but incineration is the preferred disposal method for halogenated heterocycles.
References
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PubChem. (2025). 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole (Compound).[3] National Library of Medicine. [Link]
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CAS Common Chemistry. (2025). 2-Bromo-4-(trifluoromethyl)benzothiazole.[2][3] American Chemical Society. [Link]
- Jordan, A. D., et al. (2008). Synthesis and SAR of 2-amino-benzothiazole derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for benzothiazole synthesis).
